REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]#[N:9])=[CH:4][N:3]=1.Cl[CH:11]([CH:17]=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13]>C(O)C>[C:8]([C:5]1[CH:6]=[CH:7][C:2]2[N:3]([C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:17][N:1]=2)[CH:4]=1)#[N:9]
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Name
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|
Quantity
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15.5 g
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Type
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reactant
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Smiles
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NC1=NC=C(C=C1)C#N
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Name
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|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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730 mL
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Type
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reactant
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Smiles
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ClC(C(=O)OCC)C=O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 10 hours
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Duration
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10 h
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Type
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CONCENTRATION
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Details
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The mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
the residue was purified by silica-gel chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC=2N(C1)C(=CN2)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |